molecular formula C18H18ClN3O B2880488 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 339107-40-3

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No. B2880488
CAS RN: 339107-40-3
M. Wt: 327.81
InChI Key: YNTFCSYNOLTOOA-UHFFFAOYSA-N
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Description

The compound “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one” is a chemical compound with a molecular weight of 253.73 . It is also known as 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . The compound is stored at room temperature and has a purity of 95%. It is in the form of oil .


Physical And Chemical Properties Analysis

The compound “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one” is a solid at room temperature . It has a molecular weight of 253.73 .

Scientific Research Applications

Antitubercular Activity

This compound has been investigated for its potential as an antitubercular agent . It’s structurally related to pyrazinamide, a first-line drug used in tuberculosis (TB) therapy. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that it could be a valuable addition to the current TB treatment regimen, especially in cases resistant to conventional drugs.

Drug Design and Synthesis

The chemical structure of this compound makes it a suitable candidate for drug design and synthesis . Its molecular framework allows for the creation of a variety of derivatives, which can be tested for a range of biological activities. The synthesis process can also be optimized to improve yield and scalability for potential pharmaceutical applications .

Molecular Docking Studies

In silico studies, such as molecular docking , are crucial for understanding the interaction between this compound and biological targets. These studies can predict the binding affinity and orientation of the compound within the active site of enzymes or receptors, which is essential for the rational design of more potent and selective drugs .

Cytotoxicity Evaluation

Evaluating the cytotoxicity of this compound on human cells, such as HEK-293 (human embryonic kidney) cells, is an important step in drug development. This helps determine the safety profile of the compound and its derivatives, ensuring that they are non-toxic at therapeutic doses .

Chemical Libraries for Early Discovery Research

The compound is included in chemical libraries used for early discovery research. These libraries are a resource for researchers looking to screen a wide array of compounds for new biological activities. Although analytical data may not be collected for each compound, researchers can identify promising candidates for further development .

Safety And Hazards

The compound “1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c19-16-7-4-8-17(20-16)21-11-13-22(14-12-21)18(23)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTFCSYNOLTOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

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